N(1),N(4)-bis(2-hydroxyphenyl)terephthalamide
Overview
Description
N(1),N(4)-bis(2-hydroxyphenyl)terephthalamide is a chemical compound that belongs to the class of amides It is characterized by the presence of two hydroxyphenyl groups attached to a terephthalamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(4)-bis(2-hydroxyphenyl)terephthalamide typically involves the reaction of terephthaloyl chloride with 2-aminophenol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to ensure consistent product quality and to facilitate the handling of large volumes of reactants and products.
Chemical Reactions Analysis
Types of Reactions
N(1),N(4)-bis(2-hydroxyphenyl)terephthalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinone derivatives.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Ether or ester derivatives.
Scientific Research Applications
N(1),N(4)-bis(2-hydroxyphenyl)terephthalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N(1),N(4)-bis(2-hydroxyphenyl)terephthalamide involves its ability to form hydrogen bonds and interact with various molecular targets The hydroxyphenyl groups can participate in hydrogen bonding with other molecules, while the amide groups can interact with enzymes and proteins
Comparison with Similar Compounds
Similar Compounds
N(1),N(4)-bis(2-hydroxyethyl)terephthalamide: Similar structure but with hydroxyethyl groups instead of hydroxyphenyl groups.
N(1),N(4)-bis(2-methoxyphenyl)terephthalamide: Similar structure but with methoxyphenyl groups instead of hydroxyphenyl groups.
N(1),N(4)-bis(2-chlorophenyl)terephthalamide: Similar structure but with chlorophenyl groups instead of hydroxyphenyl groups.
Uniqueness
N(1),N(4)-bis(2-hydroxyphenyl)terephthalamide is unique due to the presence of hydroxyphenyl groups, which enhance its ability to form hydrogen bonds and interact with biological molecules. This makes it particularly useful in applications where strong intermolecular interactions are required, such as in the development of advanced materials and in biochemical research.
Properties
IUPAC Name |
1-N,4-N-bis(2-hydroxyphenyl)benzene-1,4-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-17-7-3-1-5-15(17)21-19(25)13-9-11-14(12-10-13)20(26)22-16-6-2-4-8-18(16)24/h1-12,23-24H,(H,21,25)(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMCVBVYKHYJET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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